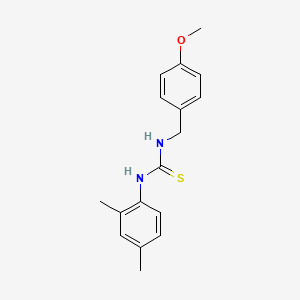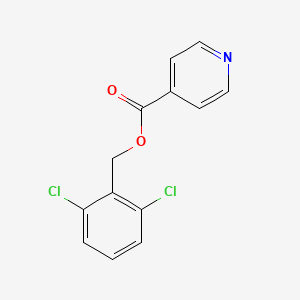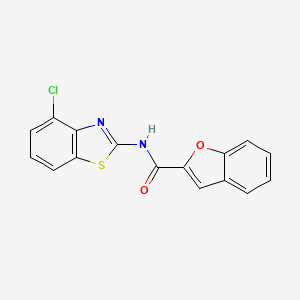![molecular formula C13H17NOS B5728720 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine, also known as MMCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiolactam derivative that has been synthesized using different methods, and its mechanism of action is not yet fully understood.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine is not yet fully understood. However, it has been suggested that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine may act as a thiol-based antioxidant, as it contains a thiol group that can scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have antioxidant effects by scavenging free radicals and protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another advantage is its potential as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage. However, one limitation of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine. One direction is to investigate its potential as an antitumor agent in vivo, as most of the studies to date have been conducted in vitro. Another direction is to investigate its mechanism of action in more detail, as this is not yet fully understood. Additionally, further research could be conducted to investigate the potential of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to improve the solubility of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in water, which would make it easier to work with in lab experiments.
Métodos De Síntesis
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been synthesized using several methods, including the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thiourea in the presence of a catalyst, and the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thioacetic acid. The yield of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine varies depending on the method used, and purification is required to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been investigated for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been used as a reagent in the synthesis of various compounds. In materials science, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as a corrosion inhibitor.
Propiedades
IUPAC Name |
(4-methoxy-3-methylphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-9-11(5-6-12(10)15-2)13(16)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQMXBGLUHBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-methylphenyl)(pyrrolidin-1-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)
